3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine
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Description
3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C19H22N6O2S and its molecular weight is 398.49. The purity is usually 95%.
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Biological Activity
The compound 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine , identified by its CAS number 1019103-83-3 , is a novel derivative in the class of piperazines that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and the results from various studies that highlight its therapeutic potential.
Basic Information
Property | Value |
---|---|
Molecular Formula | C19H22N6O2S |
Molecular Weight | 398.49 g/mol |
CAS Number | 1019103-83-3 |
IUPAC Name | 3-(4-benzylsulfonylpiperazin-1-yl)-6-(2-methylimidazol-1-yl)pyridazine |
The compound features a piperazine ring substituted with a benzylsulfonyl group and an imidazole moiety, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of piperazine derivatives, including the target compound. For instance, compounds similar to This compound have demonstrated significant cytotoxic effects against various cancer cell lines.
In one study, piperazine derivatives were evaluated for their cytotoxicity using the MTT assay, revealing IC50 values indicating effective inhibition of cell proliferation in several cancer types, including breast (MCF-7) and lung (NCI-H460) cancers . The mechanism of action often involves apoptosis induction and cell cycle arrest.
The proposed mechanisms for the anticancer activity of this compound include:
- Tubulin Polymerization Inhibition : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell death .
- Apoptosis Induction : Studies utilizing flow cytometry and staining assays (DAPI, annexin V-FITC) suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways and cell cycle arrest at sub-G1 and G2/M phases .
Antimicrobial Activity
In addition to anticancer properties, derivatives of piperazine have also been screened for antimicrobial activity. Compounds structurally related to This compound exhibited broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies provide insights into the biological efficacy of similar compounds:
- Study on Cytotoxicity : A derivative with similar structural features demonstrated an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, indicating high potency .
- Antiviral Screening : Research on related piperazine derivatives showed moderate antiviral activity against HIV and other viruses, highlighting their potential as antiviral agents .
- Antifungal Activity : Some derivatives were also tested for antifungal properties, showing effectiveness against common fungal pathogens .
Properties
IUPAC Name |
3-(4-benzylsulfonylpiperazin-1-yl)-6-(2-methylimidazol-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-16-20-9-10-25(16)19-8-7-18(21-22-19)23-11-13-24(14-12-23)28(26,27)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNREBCXOLBJHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.